3,4-Dichloro-5-nitrobenzoic acid
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Overview
Description
3,4-Dichloro-5-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core
Scientific Research Applications
3,4-Dichloro-5-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Safety and Hazards
When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Nitro compounds are known to have high dipole moments, which can result in lower volatility compared to similar compounds .
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound should be stored in a dry, cool, and well-ventilated place for optimal stability .
Biochemical Analysis
Biochemical Properties
The nitro group (−NO2) in the 3,4-Dichloro-5-nitrobenzoic acid molecule could potentially interact with biomolecules in a cell, affecting their function .
Cellular Effects
Nitro compounds can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzoic acid typically involves the nitration of 3,4-dichlorobenzoic acid. The process begins with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 4 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5 position .
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high temperatures and controlled addition of reagents to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amino derivative.
Reduction Reactions: The major product is 3,4-dichloro-5-aminobenzoic acid.
Comparison with Similar Compounds
- 3,5-Dichloro-4-nitrobenzoic acid
- 2,4-Dichloro-3,5-dinitrobenzoic acid
- 4-Chloro-3,5-dinitrobenzoic acid
Comparison: 3,4-Dichloro-5-nitrobenzoic acid is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3,4-dichloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFNYXRBTKWJQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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